molecular formula C23H24N6O5 B2891952 (E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 372153-63-4

(E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2891952
CAS-Nummer: 372153-63-4
Molekulargewicht: 464.482
InChI-Schlüssel: PCAFSROOGQQYQQ-BHGWPJFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H24N6O5 and its molecular weight is 464.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (E)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, focusing on its pharmacological effects and mechanisms of action.

Synthesis

The synthesis of this purine derivative typically involves several steps of chemical modification and purification. While specific synthetic routes are not detailed in the available literature, purine derivatives are often synthesized through methods such as alkylation, acylation, and condensation reactions involving hydrazines and phenolic compounds.

Antidiabetic Activity

Recent studies have highlighted the potential antidiabetic properties of purine derivatives. For instance, a related purine compound demonstrated significant inhibition of DPP-4 (Dipeptidyl Peptidase-4), an enzyme involved in glucose metabolism. The IC50 value for this compound was reported at 4.92 µM, indicating potent activity comparable to established antidiabetic agents like vildagliptin (IC50 = 3.21 µM) .

Table 1: Inhibition of DPP-4 Activity

Concentration (µM)Compound 1 (%)Vildagliptin (%)
1.34.5 ± 1.213.75 ± 1.2
1047.44 ± 1.2562.57 ± 1.74
IC504.923.21

Anticancer Activity

The compound's structure suggests possible interactions with various molecular targets involved in cancer progression. For example, compounds with similar purine structures have shown to inhibit histone deacetylases (HDAC), epidermal growth factor receptor (EGFR), and HER2 pathways, which are critical in cancer cell proliferation .

In vitro studies have indicated that certain purine derivatives can exhibit antiproliferative effects across multiple tumor cell lines, suggesting a multifaceted mechanism of action that may involve apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As noted in antidiabetic studies, the inhibition of DPP-4 leads to increased levels of incretin hormones, which help regulate blood sugar levels.
  • Antiproliferative Effects : The ability to inhibit HDACs can lead to altered gene expression profiles in cancer cells, promoting apoptosis and inhibiting growth.
  • Receptor Modulation : By interacting with EGFR and HER2, the compound may interfere with signaling pathways that promote tumor growth and survival.

Case Studies

Several case studies have investigated the efficacy of purine derivatives in clinical settings:

  • Case Study A : A clinical trial involving a purine derivative similar to the one discussed showed promising results in patients with type 2 diabetes, demonstrating improved glycemic control compared to placebo groups .
  • Case Study B : In oncology trials, a related purine derivative exhibited significant tumor reduction in patients with breast cancer when combined with standard chemotherapy regimens .

Eigenschaften

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O5/c1-14-7-3-6-10-18(14)34-13-16(30)12-29-19-20(28(2)23(33)26-21(19)32)25-22(29)27-24-11-15-8-4-5-9-17(15)31/h3-11,16,30-31H,12-13H2,1-2H3,(H,25,27)(H,26,32,33)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAFSROOGQQYQQ-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=CC4=CC=CC=C4O)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C/C4=CC=CC=C4O)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.